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molecular formula C14H13NO B2707612 2-(6-Methoxynaphthalen-2-yl)propanenitrile CAS No. 86603-94-3

2-(6-Methoxynaphthalen-2-yl)propanenitrile

Cat. No. B2707612
M. Wt: 211.264
InChI Key: QAILMFURFUYAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05107013

Procedure details

10 Grams of anhydrous aluminum chloride are added portionwise and under stirring to a solution containing 14.5 g of 2-(5-bromo-6-methoxy-2-naphthyl)propionitrile dissolved in 60 ml of methylene chloride and 8.3 ml of mesitylene, while keeping the temperature at about 20° C. The reaction mixture is kept at this temperature under stirring for 1 hour and then is slowly poured into a mixture made of 60 g of crushed ice and of 20 ml of a 6N aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring and the aqueous layer is discarded. The organic layer is twice washed with 25 ml of a 6N aqueous solution of hydrochloric acid, then with 25 ml of water and is dried over anhydrous sodium sulfate. The organic solution is evaporated to dryness under vacuum and the residue is crystallized from tetrachloroethylene obtaining 7.5 g of product with a yield of 71%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(5-bromo-6-methoxy-2-naphthyl)propionitrile
Quantity
14.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
8.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Br[C:6]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10]([CH:18]([CH3:21])[C:19]#[N:20])=[CH:11]2.Cl>C(Cl)Cl.C1(C)C=C(C)C=C(C)C=1>[CH3:17][O:16][C:15]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([CH:18]([CH3:21])[C:19]#[N:20])[CH:9]=[CH:8]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
2-(5-bromo-6-methoxy-2-naphthyl)propionitrile
Quantity
14.5 g
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C(C#N)C
Step Three
Name
ice
Quantity
60 g
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
8.3 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring to a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20° C
STIRRING
Type
STIRRING
Details
under stirring for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
is slowly poured into a mixture
CUSTOM
Type
CUSTOM
Details
The layers are separated after 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
of stirring
WASH
Type
WASH
Details
The organic layer is twice washed with 25 ml of a 6N aqueous solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 25 ml of water and is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solution is evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from tetrachloroethylene obtaining 7.5 g of product with a yield of 71%

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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